molecular formula C16H17NO5 B15172124 Ethyl 7-formyl-3-(3-methoxy-3-oxopropyl)-1H-indole-2-carboxylate CAS No. 917568-22-0

Ethyl 7-formyl-3-(3-methoxy-3-oxopropyl)-1H-indole-2-carboxylate

Cat. No.: B15172124
CAS No.: 917568-22-0
M. Wt: 303.31 g/mol
InChI Key: CEGATJDKDWSNMT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 7-formyl-3-(3-methoxy-3-oxopropyl)-1H-indole-2-carboxylate is a complex organic compound belonging to the indole family. Indole derivatives are known for their wide range of biological activities and applications in medicinal chemistry. This particular compound features a formyl group at the 7-position, a methoxy group at the 3-position, and an ethyl ester at the 2-carboxylate position, making it a unique and versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 7-formyl-3-(3-methoxy-3-oxopropyl)-1H-indole-2-carboxylate typically involves multi-step organic reactions. One common synthetic route includes:

    Starting Material: The synthesis begins with an indole derivative, such as 3-(3-methoxy-3-oxopropyl)-1H-indole.

    Formylation: The formyl group is introduced at the 7-position using a formylating agent like Vilsmeier-Haack reagent (a combination of DMF and POCl3).

    Esterification: The carboxyl group at the 2-position is esterified using ethanol and a suitable catalyst, such as sulfuric acid, to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes:

    Batch Reactors: Using batch reactors for controlled addition of reagents and maintaining reaction conditions.

    Continuous Flow Reactors: Employing continuous flow reactors for efficient and scalable synthesis.

    Purification: Utilizing techniques like recrystallization, chromatography, and distillation to purify the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 7-formyl-3-(3-methoxy-3-oxopropyl)-1H-indole-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other nucleophiles under suitable conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: 7-carboxy-3-(3-methoxy-3-oxopropyl)-1H-indole-2-carboxylate.

    Reduction: 7-hydroxymethyl-3-(3-methoxy-3-oxopropyl)-1H-indole-2-carboxylate.

    Substitution: Various substituted indole derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 7-formyl-3-(3-methoxy-3-oxopropyl)-1H-indole-2-carboxylate has several applications in scientific research:

    Medicinal Chemistry: Used as a building block for synthesizing potential pharmaceutical agents, particularly those targeting neurological and inflammatory diseases.

    Biological Studies: Employed in studying enzyme interactions and receptor binding due to its indole core structure.

    Chemical Synthesis: Utilized as an intermediate in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of Ethyl 7-formyl-3-(3-methoxy-3-oxopropyl)-1H-indole-2-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The indole core can mimic natural substrates or ligands, allowing it to bind to active sites or receptor pockets, thereby exerting its effects.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 7-formyl-1H-indole-2-carboxylate: Lacks the 3-(3-methoxy-3-oxopropyl) group, making it less versatile in chemical reactions.

    3-(3-Methoxy-3-oxopropyl)-1H-indole-2-carboxylate:

    7-Formyl-3-(3-methoxy-3-oxopropyl)-1H-indole: Lacks the ethyl ester group, influencing its solubility and chemical properties.

Uniqueness

Ethyl 7-formyl-3-(3-methoxy-3-oxopropyl)-1H-indole-2-carboxylate is unique due to the combination of functional groups, which allows for a wide range of chemical modifications and applications. Its structure provides multiple reactive sites, making it a valuable compound in synthetic organic chemistry and medicinal research.

Properties

CAS No.

917568-22-0

Molecular Formula

C16H17NO5

Molecular Weight

303.31 g/mol

IUPAC Name

ethyl 7-formyl-3-(3-methoxy-3-oxopropyl)-1H-indole-2-carboxylate

InChI

InChI=1S/C16H17NO5/c1-3-22-16(20)15-12(7-8-13(19)21-2)11-6-4-5-10(9-18)14(11)17-15/h4-6,9,17H,3,7-8H2,1-2H3

InChI Key

CEGATJDKDWSNMT-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C2=CC=CC(=C2N1)C=O)CCC(=O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.